![molecular formula C13H14FNO2S B11734760 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is an organic compound with the molecular formula C15H16FNO2 This compound features a fluorinated thiophene ring, an aminomethyl group, and a methoxyphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Aminomethylation: The fluorinated thiophene intermediate is then reacted with formaldehyde and a primary amine to form the aminomethyl group.
Coupling with Methoxyphenol: The aminomethylated intermediate is coupled with 6-methoxyphenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The fluorinated thiophene ring and the aminomethyl group are crucial for its binding affinity to these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({[(5-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol: Similar structure but with a methyl group instead of a thiophene ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Lacks the fluorine and thiophene moieties.
Uniqueness
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C13H14FNO2S |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2-[[(5-fluorothiophen-2-yl)methylamino]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H14FNO2S/c1-17-11-4-2-3-9(13(11)16)7-15-8-10-5-6-12(14)18-10/h2-6,15-16H,7-8H2,1H3 |
Clé InChI |
VKMFVEZTSBIJAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)CNCC2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)
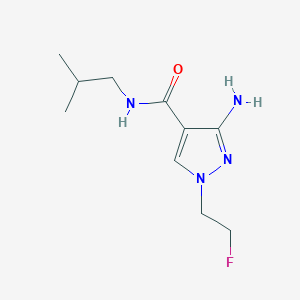

![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
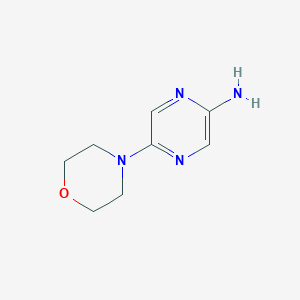
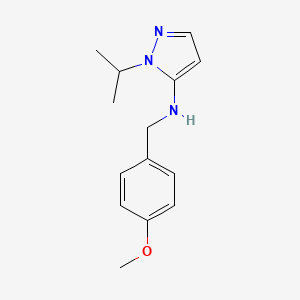
![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
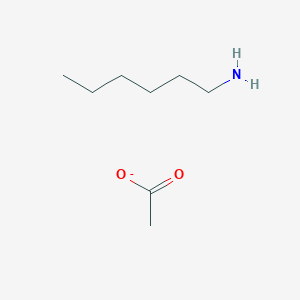
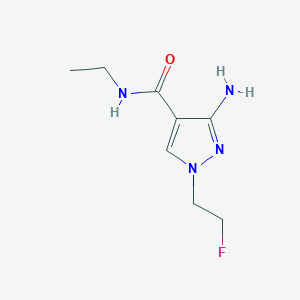
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734767.png)
